molecular formula C9H17N3S B3032156 {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine CAS No. 1181447-88-0

{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine

Cat. No.: B3032156
CAS No.: 1181447-88-0
M. Wt: 199.32
InChI Key: XPVCMQHQCIJLMF-UHFFFAOYSA-N
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Description

{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a thiazole derivative with diethylamine under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the diethylamino group may be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products Formed

    N-oxides: From oxidation reactions.

    Dihydrothiazole Derivatives: From reduction reactions.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis of Heterocycles: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Additives: It may be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism by which {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine: Similar structure but with dimethylamino group instead of diethylamino group.

    {4-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine: Similar structure but with pyrrolidinyl group instead of diethylamino group.

Uniqueness

    Steric Effects: The diethylamino group introduces steric hindrance, which can influence the compound’s reactivity and interactions.

    Electronic Effects: The electron-donating nature of the diethylamino group can affect the compound’s chemical properties, such as its nucleophilicity and basicity.

Properties

IUPAC Name

N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-3-12(4-2)6-8-7-13-9(5-10)11-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCMQHQCIJLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CSC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279511
Record name N4,N4-Diethyl-2,4-thiazoledimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181447-88-0
Record name N4,N4-Diethyl-2,4-thiazoledimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181447-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,N4-Diethyl-2,4-thiazoledimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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